molecular formula C12H15ClFNO2 B13474858 3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride

3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B13474858
M. Wt: 259.70 g/mol
InChI Key: DHTNNNOBVHYCNS-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound that features a cyclobutane ring substituted with an amino group, a fluoro-methylphenyl group, and a carboxylic acid group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.

    Introduction of the Fluoro-Methylphenyl Group: This step may involve a reaction, which is known for its mild and functional group tolerant conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro-methylphenyl group can enhance binding affinity to certain molecular targets, while the cyclobutane ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chloro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
  • 3-Amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
  • 3-Amino-1-(2-fluoro-6-ethylphenyl)cyclobutane-1-carboxylic acid hydrochloride

Uniqueness

3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.70 g/mol

IUPAC Name

3-amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H14FNO2.ClH/c1-7-3-2-4-9(13)10(7)12(11(15)16)5-8(14)6-12;/h2-4,8H,5-6,14H2,1H3,(H,15,16);1H

InChI Key

DHTNNNOBVHYCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C2(CC(C2)N)C(=O)O.Cl

Origin of Product

United States

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